molecular formula C23H31N3O4 B3796704 ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate

ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate

Cat. No.: B3796704
M. Wt: 413.5 g/mol
InChI Key: AHZVVACZIXSXHM-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a pyrazole ring, an ethoxycarbonyl group, and a piperidine ring

Properties

IUPAC Name

ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-4-29-21(27)20-19(14-24-25-20)15-26-12-8-11-23(16-26,22(28)30-5-2)13-18-10-7-6-9-17(18)3/h6-7,9-10,14H,4-5,8,11-13,15-16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZVVACZIXSXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN2CCCC(C2)(CC3=CC=CC=C3C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves esterification to introduce the ethoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.

    Piperidine carboxylates: These compounds share the piperidine ring and carboxylate group, and may have similar chemical properties.

    Ethoxycarbonyl derivatives: These compounds share the ethoxycarbonyl group and may have similar reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Reactant of Route 2
ethyl 1-[(5-ethoxycarbonyl-1H-pyrazol-4-yl)methyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate

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